Aloin B

Description

Aloin has been reported in Aloe ferox, Aloe africana, and other organisms with data available.

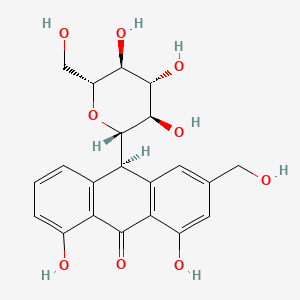

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-6-8-4-10-14(21-20(29)19(28)17(26)13(7-23)30-21)9-2-1-3-11(24)15(9)18(27)16(10)12(25)5-8/h1-5,13-14,17,19-26,28-29H,6-7H2/t13-,14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHJQYHRLPMKHU-WEZNYRQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C(C(C(C(O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C(C=C3O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904581 | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28371-16-6 | |

| Record name | Aloin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28371-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aloin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028371166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69VIB0J2WK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Aloin B

An In-depth Technical Guide to the Chemical Structure of Aloin (B1665253) B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin B, also known as Isobarbaloin, is a naturally occurring anthraquinone (B42736) C-glycoside found in the latex of various Aloe species. It is a diastereomer of Aloin A (Barbaloin), and they are typically found together as a mixture referred to as "aloin". This compound is of significant interest to the pharmaceutical and cosmetic industries due to its wide range of biological activities, including laxative, anti-inflammatory, and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Identification

This compound is structurally defined as (10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-β-D-glucopyranosyl-9(10H)-anthracenone. It consists of an aloe-emodin (B1665711) anthrone (B1665570) backbone C-glycosidically linked to a β-D-glucopyranosyl moiety at the C-10 position. The stereochemistry at the C-10 chiral center distinguishes it from its epimer, Aloin A.

Below is a two-dimensional representation of the chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one[1] |

| Synonyms | Isobarbaloin, 10-epi Aloin A, β-Barbaloin[2][3] |

| CAS Number | 28371-16-6[1][2][3] |

| Molecular Formula | C₂₁H₂₂O₉[1][2][3] |

| Molecular Weight | 418.4 g/mol [1] |

| InChIKey | AFHJQYHRLPMKHU-WEZNYRQKSA-N[2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization. While some properties are reported for the mixture of Aloin A and B, this section focuses on data specific to this compound where available.

Table 2: Physicochemical Data for this compound

| Property | Value | Notes |

| Melting Point | 148 °C | For the mixture of Aloin A and B. A specific melting point for pure this compound is not consistently reported. |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 0.25 mg/mL, PBS (pH 7.2): 0.5 mg/mL | Soluble in dimethylformamide and dimethyl sulfoxide.[2] |

| Appearance | Crystalline solid | [2] |

| UV-Vis λmax | 270, 298, 358 nm | In methanol (B129727).[2] |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H-NMR | The proton NMR spectrum provides characteristic signals for the aromatic protons of the anthrone core and the protons of the sugar moiety, allowing for the differentiation from Aloin A. |

| ¹³C-NMR | The carbon NMR spectrum shows distinct signals for the 21 carbon atoms, confirming the molecular structure. |

| Mass Spectrometry | Electrospray ionization (ESI-MS) typically shows a prominent ion corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

Experimental Protocols

Isolation and Purification of this compound

A common method for the separation of Aloin A and B from crude aloe extract is High-Speed Counter-Current Chromatography (HSCCC).

Protocol: HSCCC Separation of Aloin A and B

-

Crude Extract Preparation: A crude methanol extract of Aloe is prepared.

-

Solvent System: A two-phase solvent system is prepared. A commonly used system is composed of chloroform-methanol-n-butanol-water at a volume ratio of 4:3:1:2.

-

HSCCC Operation:

-

The HSCCC column is filled with the stationary phase (upper phase).

-

The crude extract, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The mobile phase (lower phase) is pumped through the column in a head-to-tail elution mode.

-

The separation is monitored using a UV detector.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the pure fractions of Aloin A and this compound.

-

Purification: The pooled fractions are concentrated to yield pure Aloin A and this compound.

Signaling Pathways Modulated by Aloin

Aloin, as a mixture of Aloin A and B, has been shown to modulate several key signaling pathways involved in inflammation and cellular stress. It is important to note that most studies do not differentiate between the effects of the individual diastereomers. One of the well-characterized pathways is the inhibition of the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway by Aloin

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding initiates a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

Aloin has been demonstrated to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action keeps NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Conclusion

This compound is a significant bioactive compound with a well-defined chemical structure. While its physicochemical properties are often reported in the context of its mixture with Aloin A, specific analytical techniques like HSCCC allow for its isolation and individual characterization. The modulation of key signaling pathways, such as the NF-κB pathway, by aloin highlights its therapeutic potential. Further research focusing on the distinct biological activities of this compound is warranted to fully elucidate its pharmacological profile and advance its application in drug development.

References

The Biosynthesis of Aloin B in Aloe vera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloin (B1665253), a C-glycoside anthraquinone (B42736), is a prominent bioactive compound in the latex of Aloe vera and exists as a diastereomeric mixture of Aloin A (barbaloin) and Aloin B (isobarbaloin).[1][2] Renowned for its therapeutic properties, the biosynthesis of aloin, particularly the stereospecific formation of this compound, is a subject of significant interest. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. The guide includes a compilation of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the core processes to serve as a comprehensive resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction

Aloe vera (synonym Aloe barbadensis Miller) produces a variety of secondary metabolites, among which anthraquinones are of significant medicinal importance.[3] Aloin, a major constituent of the leaf exudate, is a C-glycoside of aloe-emodin (B1665711) anthrone (B1665570).[4] It is a mixture of two diastereomers, Aloin A and this compound, which differ in the stereochemistry at the C-10 position.[2][5] Research suggests that this compound is the primary, enzymatically synthesized product, which can then undergo non-enzymatic isomerization to form a mixture of both Aloin A and this compound.[6][7] This guide focuses on the enzymatic pathway leading to the preferential formation of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Aloe vera is a multi-step process that originates from primary metabolism and proceeds through the polyketide pathway.[4] The pathway can be broadly divided into two major stages: the formation of the aloe-emodin anthrone core and its subsequent C-glycosylation.

Stage 1: Formation of the Aloe-emodin Anthrone Core

The initial steps of this compound biosynthesis involve the construction of the tricyclic anthrone skeleton from acetate (B1210297) units via the polyketide pathway.

-

Precursors: The pathway commences with one molecule of acetyl-CoA as a starter unit and seven molecules of malonyl-CoA as extender units.[4]

-

Key Enzyme: Octaketide Synthase (OKS): A type III polyketide synthase (PKS), specifically an octaketide synthase (OKS), catalyzes the sequential decarboxylative condensation of the CoA thioesters.[4] In Aloe species, several OKS genes have been identified, such as PKS4 and PKS5 from Aloe arborescens and AbPKS2 from Aloe barbadensis, which are capable of producing octaketides.[8][9][10]

-

Intermediate Formation: The OKS enzyme iteratively adds seven malonyl-CoA units to the initial acetyl-CoA, forming a linear octaketide intermediate. This intermediate then undergoes a series of intramolecular cyclization and aromatization reactions to yield the stable tricyclic aromatic core of aloe-emodin anthrone.[4]

Stage 2: Stereospecific C-Glycosylation

The final and stereochemically crucial step in the biosynthesis of this compound is the attachment of a glucose moiety to the aloe-emodin anthrone core.

-

Substrates: The substrates for this reaction are aloe-emodin anthrone and UDP-glucose.[11]

-

Key Enzyme: UDP-dependent Glycosyltransferase (UGT): A UDP-dependent glycosyltransferase (UGT) catalyzes the formation of the C-C bond between the anomeric carbon of glucose and the C-10 position of aloe-emodin anthrone.[4] While the specific UGT responsible for the stereoselective synthesis of this compound in Aloe vera has not been fully characterized, transcriptome analysis of Aloe vera has identified numerous putative UGTs.[8] The enzymatic process preferentially yields the (10R) configuration of this compound.[5][6]

-

Product: The product of this reaction is this compound (isobarbaloin).

Post-Biosynthetic Isomerization

While this compound is the primary enzymatic product, Aloin A is also found in significant quantities in Aloe vera latex. Evidence suggests that this compound can undergo non-enzymatic isomerization to Aloin A, resulting in the naturally occurring mixture of the two diastereomers.[6][12]

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of aloin and its precursors. It is important to note that values can vary significantly based on the Aloe species, plant age, growing conditions, and analytical methods used.

Table 1: Aloin Content in Aloe Species

| Species | Plant Part | Compound | Concentration | Reference |

| Aloe barbadensis | Dry Latex | Aloin | 198.409 ± 2.000 mg/g DW | [13] |

| Aloe barbadensis | Dry Latex | Aloin | 40.760 ± 0.088 mg/g DW | [13] |

| Aloe arborescens | Leaves (Full Sun) | This compound | 1.12% of dry matter | [14] |

| Aloe arborescens | Leaves (70% Shadow) | This compound | 0.86% of dry matter | [14] |

| Aloe vera | Callus Culture | Aloin | Variable, higher in callus with 0.5 mg/L 2,4-D and 0.1 mg/L kinetin | [15] |

Table 2: Kinetic Parameters of Enzymes Related to Aloin Biosynthesis

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Octaketide Synthase 1 | Aloe arborescens | Malonyl-CoA | 95 | 0.00157 | 16.5 | [13] |

| UGT72B49 | Rheum palmatum | Aloesone (B1238188) | 30 ± 2.5 | 0.00092 ± 0.00003 | 30.7 | [4] |

| UGT71C1 | Arabidopsis thaliana | Aloesone | - | - | 167-fold higher than UGT72B49 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Protocol 1: Recombinant Expression and Purification of Octaketide Synthase (OKS)

This protocol is adapted from methods used for the expression and purification of plant type III PKSs.[11][16]

-

Gene Cloning:

-

Isolate total RNA from young Aloe vera leaves.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length OKS coding sequence using PCR with gene-specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

-

Protein Expression:

-

Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[17]

-

Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 16-20 hours at a lower temperature (e.g., 16-20°C) to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged OKS protein with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Dialyze the purified protein against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

-

Protocol 2: In Vitro Assay of Octaketide Synthase (OKS) Activity

This assay measures the formation of the octaketide product from malonyl-CoA.

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

100 µM Malonyl-CoA

-

1 µg of purified recombinant OKS

-

-

The final reaction volume is typically 50-100 µL.

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for 1-2 hours.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an equal volume of 20% HCl.

-

Extract the polyketide products with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

-

Product Analysis:

-

Resuspend the dried extract in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC-MS to identify the octaketide products (e.g., SEK4 and SEK4b).

-

Protocol 3: UDP-Glycosyltransferase (UGT) Activity Assay

This protocol describes a general method for assaying UGT activity, which can be adapted for the C-glycosylation of aloe-emodin anthrone.

-

Reaction Mixture:

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for an appropriate time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of acetonitrile (B52724) or by heating at 95°C for 3 minutes.[4]

-

-

Product Analysis:

-

Centrifuge the terminated reaction to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS to detect the formation of this compound. The retention time and mass-to-charge ratio should be compared to an authentic standard of this compound.

-

-

Alternative Detection Method (UDP-Glo™ Assay):

Protocol 4: Gene Expression Analysis of Biosynthesis Genes by qRT-PCR

This protocol allows for the quantification of the transcript levels of OKS and UGT genes in Aloe vera.[8][19]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from different Aloe vera tissues (e.g., leaves, roots) or from plants subjected to different treatments (e.g., methyl jasmonate induction).[8]

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Design gene-specific primers for the target OKS and UGT genes, as well as for a reference gene (e.g., actin) for normalization.

-

Perform qRT-PCR using a suitable qPCR master mix (e.g., containing SYBR Green).

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Include a melt curve analysis at the end of the PCR to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.[19]

-

Visualization of Pathways and Workflows

Biosynthesis Pathway of this compound

Caption: Biosynthetic pathway of this compound in Aloe vera.

Experimental Workflow for OKS Characterization

Caption: Experimental workflow for OKS characterization.

Regulation of this compound Biosynthesis

The biosynthesis of secondary metabolites in plants is tightly regulated in response to developmental and environmental cues. While the specific regulatory mechanisms of this compound synthesis are not fully elucidated, some insights can be drawn from related pathways.

-

Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, such as OKS and UGTs, is a primary point of regulation. Transcriptome analysis of Aloe vera has shown that the expression of putative OKS and UGT genes is upregulated in roots compared to leaves.[8] Furthermore, the application of elicitors like methyl jasmonate, which mimics biotic stress, can significantly increase the expression of these genes, suggesting a role for aloin in plant defense.[8] Transcription factors such as MYB, bHLH, and NAC, identified in the Aloe vera transcriptome, are likely involved in regulating the expression of these biosynthetic genes.[20]

-

Feedback Inhibition: In many metabolic pathways, the end product can inhibit the activity of an early enzyme in the pathway, a process known as feedback inhibition.[21] It is plausible that high concentrations of aloin or its derivatives could feedback-inhibit the activity of OKS, thereby regulating its own production. However, this has yet to be experimentally demonstrated in Aloe vera.

Conclusion and Future Perspectives

The biosynthesis of this compound in Aloe vera is a complex process involving a type III polyketide synthase and a stereospecific UDP-dependent glycosyltransferase. While the general pathway has been outlined, several areas warrant further investigation to gain a complete understanding. The definitive identification and characterization of the specific UGT responsible for the stereoselective C-glycosylation to form this compound is a key next step. Elucidating the precise regulatory networks, including the roles of specific transcription factors and the potential for feedback inhibition, will be crucial for metabolic engineering efforts aimed at enhancing aloin production. A deeper understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also provide valuable tools for the biotechnological production of this medicinally important compound.

References

- 1. worldwide.promega.com [worldwide.promega.com]

- 2. Crystallization and preliminary crystallographic analysis of an octaketide-producing plant type III polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Enzymatic glycosylation of aloesone performed by plant UDP-dependent glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C21H22O9 | CID 14989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.com]

- 7. researchgate.net [researchgate.net]

- 8. De novo sequencing, assembly and characterisation of Aloe vera transcriptome and analysis of expression profiles of genes related to saponin and anthraquinone metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABC Herbalgram Website [herbalgram.org]

- 11. Crystallization and preliminary crystallographic analysis of an octaketide-producing plant type III polyketide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the metabolism of aloin A/B and aloesin in rats using ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UDP-Glo™ Glycosyltransferase Assay [promega.jp]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. researchgate.net [researchgate.net]

- 16. Cloning, expression, and purification of intact polyketide synthase modules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. neb.com [neb.com]

- 18. UDP-Glo™ Glycosyltransferase Assay [promega.jp]

- 19. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. bio.libretexts.org [bio.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Isobarbaloin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of isobarbaloin (also known as Aloin B). The information is compiled from various scientific sources to support research, development, and analytical activities involving this natural compound.

General and Physicochemical Properties

Isobarbaloin is a C-glycosyl compound and a diastereomer of barbaloin (Aloin A).[1] It is one of the primary active constituents found in the exudate of various Aloe species.[2][3] Structurally, it is a C-glucoside of aloe emodin (B1671224) anthrone.[4] Both isobarbaloin and barbaloin are often found together in natural extracts and share similar chemical properties.[5][6]

Table 1: General Properties of Isobarbaloin

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (10R)-1,8-dihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one | [2][7] |

| Synonyms | This compound, Barbaloin-A | [2][8][9] |

| Molecular Formula | C₂₁H₂₂O₉ | [2][8][10] |

| Molecular Weight | 418.4 g/mol | [8][10][11] |

| Appearance | Light yellow to yellow solid | [10] |

| CAS Number | 28371-16-6 |[2][10] |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| logP (Octanol-Water) | 0.561 | [7] |

| Topological Polar Surface Area (TPSA) | 171.07 Ų | [7] |

| Hydrogen Bond Donor Count | 8 | [7] |

| Hydrogen Bond Acceptor Count | 9 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Melting Point | 148 °C (for Aloin mixture) | [12] |

| Boiling Point (Est.) | 752.6 °C @ 760 mm Hg |[13] |

Spectroscopic and Solubility Data

Spectroscopic analysis is crucial for the identification and quantification of isobarbaloin.

Table 3: Spectroscopic Data for Isobarbaloin and Related Aloins

| Technique | Wavelength / Shift | Details | Source(s) |

|---|---|---|---|

| UV-Vis | 298 nm, 354 nm | λmax absorbance for Aloin peaks. | [14] |

| UV-Vis | 280 nm, 330 nm, 425 nm | Peaks corresponding to Aloin, phenolic compounds, and carbonyl groups in commercial aloe products. | [15] |

| UV-Vis | 352 nm, 388 nm | Maximum absorption bands for Barbaloin at low and high pH values, respectively. | [16] |

| ¹H-NMR | 399.78 MHz | Data available for Barbaloin in DMSO-d6 solvent. | [17] |

| FT-IR | Not specified | Used for characterization of aloe samples. |[15] |

The solubility of isobarbaloin is a critical parameter for formulation and experimental design.

Table 4: Solubility of Isobarbaloin

| Solvent System | Concentration / Solubility | Notes | Source(s) |

|---|---|---|---|

| DMSO | 50 mg/mL (119.51 mM) | Requires sonication. Hygroscopic DMSO can impact solubility. | [10] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.98 mM) | Clear solution. | [10] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.98 mM) | Clear solution. | [10] |

| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.98 mM) | Clear solution, requires sonication. | [10] |

| Water (Est.) | 237.7 mg/L @ 25 °C | Estimated value for Aloin. |[13] |

Pharmacological Properties and Signaling Pathways

Isobarbaloin exhibits several biological activities, with its cathartic and anti-inflammatory effects being the most studied.

The primary pharmacological action of isobarbaloin is its cathartic (laxative) effect.[18] This effect is not exerted by the compound directly but through its active metabolite. Orally administered isobarbaloin is metabolized by intestinal microflora into aloe-emodin-9-anthrone, which is the active compound responsible for inducing bowel movements.[4][18][19] The cathartic activity (ED₅₀) of isobarbaloin in rats was found to be 19.2 mg/kg, which is nearly identical to that of its stereoisomer, barbaloin.[18][19]

Caption: Metabolic activation of isobarbaloin to its cathartic metabolite.

Studies on barbaloin, which shares properties with isobarbaloin, have demonstrated significant anti-inflammatory effects, particularly in the context of ulcerative colitis (UC).[20] Barbaloin has been shown to protect against UC by reducing inflammation and restoring epithelial barrier function. The underlying mechanism involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[20] Activation of AMPK by barbaloin subsequently inhibits the myosin light chain kinase (MLCK) signaling pathway, which is enhanced during inflammation. This inhibition helps to preserve the integrity of tight junctions (e.g., ZO-1, occludin), thereby protecting the mucosal barrier.[20]

Caption: Isobarbaloin's proposed anti-inflammatory action via AMPK pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on isobarbaloin.

A patented high-efficiency method for isolating barbaloin (which would co-purify isobarbaloin) involves several stages.[21]

-

Objective: To extract and purify barbaloin/isobarbaloin from Aloe raw material.

-

Methodology:

-

Ethanol (B145695) Extraction: The raw plant material is subjected to ethanol extraction to create a liquid extract containing the target compounds.

-

Water Dissolving and Precipitation: The liquid extract is dissolved in hot water (70-95°C). The solution is then cooled to a low temperature to precipitate impurities, yielding a crude extract.

-

Silica (B1680970) Gel Chromatography: The crude extract is further purified using silica gel column chromatography. The eluent can be a mixture of ethyl acetate (B1210297) and methanol (B129727) (e.g., 8.5:1.5 to 9.5:0.5 volume ratio). This step separates the target compounds from other components, resulting in a refined extract.

-

Crystallization: The refined extract is crystallized using methanol to obtain the final high-purity product (>95%).

-

Caption: General workflow for the isolation and purification of isobarbaloin.

MEKC is an effective method for the simultaneous analysis of aloenin, barbaloin, and isobarbaloin in Aloe species.[22]

-

Objective: To separate and quantify isobarbaloin in plant samples.

-

Instrumentation: Capillary electrophoresis system.

-

Methodology:

-

Sample Preparation: Prepare extracts from Aloe samples.

-

Separation Buffer: Use a buffer containing 50 mM sodium dodecyl sulfate (B86663) (SDS).

-

Execution: Inject the sample into the capillary. The separation is based on the differential partitioning of the analytes between the micelles and the aqueous buffer phase.

-

Detection: Detection is typically performed using a UV detector.

-

-

Performance: The method is highly sensitive, capable of detecting as little as 5.5 pg of the compound, with a total analysis time of approximately 14 minutes.[22]

The protocol to determine the cathartic activity of isobarbaloin was established in a rat model.[18][19]

-

Objective: To determine the median effective dose (ED₅₀) for the cathartic effect of isobarbaloin.

-

Animal Model: Male Wistar rats.

-

Methodology:

-

Animal Grouping: Rats are divided into control and treatment groups.

-

Administration: Isobarbaloin is administered orally (p.o.) at varying doses to the treatment groups. The control group receives the vehicle.

-

Observation: Animals are observed for the onset, duration, and severity of diarrhea. Fecal output and consistency are monitored.

-

Data Analysis: The ED₅₀ is calculated based on the dose-response relationship observed. The study found the ED₅₀ for isobarbaloin to be 19.2 mg/kg.[18]

-

References

- 1. Aloin - Wikipedia [en.wikipedia.org]

- 2. This compound | C21H22O9 | CID 14989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 4. Barbaloin: A concise report of its pharmacological and analytical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Showing Compound Aloin (FDB013867) - FooDB [foodb.ca]

- 6. RETRACTED ARTICLE: Barbaloin: an amazing chemical from the ‘wonder plant’ with multidimensional pharmacological attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neist.res.in [neist.res.in]

- 8. This compound; Isobarbaloin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Isobarbaloin | Tyrosinase | TargetMol [targetmol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Aloin, Barbaloin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. hmdb.ca [hmdb.ca]

- 13. aloin, 1415-73-2 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. updatepublishing.com [updatepublishing.com]

- 16. fig.if.usp.br [fig.if.usp.br]

- 17. mpdb.nibn.go.jp [mpdb.nibn.go.jp]

- 18. Studies of aloe. VI. Cathartic effect of isobarbaloin. | Sigma-Aldrich [sigmaaldrich.com]

- 19. Studies of aloe. VI. Cathartic effect of isobarbaloin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Barbaloin Attenuates Mucosal Damage in Experimental Models of Rat Colitis by Regulating Inflammation and the AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN104844547A - High-efficiency extraction and fractionation purification method of barbaloin - Google Patents [patents.google.com]

- 22. Determination of aloenin, barbaloin and isobarbaloin in aloe species by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Aloin B on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin (B1665253) B, a natural anthraquinone (B42736) glycoside found in the Aloe vera plant, has emerged as a compound of significant interest for its potential therapeutic applications, including neuroprotection. This technical guide provides an in-depth overview of the neuroprotective effects of Aloin B on neuronal cells, focusing on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel neuroprotective agents. While much of the research has focused on "aloin" as a mixture of diastereomers (Aloin A and this compound) or on Aloin A specifically, this guide will focus on the available data for this compound and the general neuroprotective properties attributed to aloin that are likely shared between the two forms.

Mechanism of Action

The neuroprotective effects of this compound are multifaceted, primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1] this compound has been shown to modulate key signaling pathways involved in neuronal survival and death, thereby mitigating the detrimental effects of neurotoxic insults.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in various neurodegenerative diseases. Aloin has demonstrated the ability to reduce intracellular ROS levels in a dose-dependent manner.[2] For instance, in a model of UVB-induced oxidative stress in HaCaT cells, aloin at a concentration of 100 μg/mL significantly reduced ROS levels to 83.5% compared to a 155.7% increase in the irradiated control group.[2] This antioxidant activity is crucial for protecting neurons from oxidative damage.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative disorders. This compound is believed to exert its neuroprotective effects by modulating the expression of key proteins involved in the apoptotic cascade. This includes the regulation of the Bcl-2 family of proteins, which are central to the intrinsic (mitochondrial) apoptotic pathway. A key indicator of apoptosis is the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspases. Aloin has been shown to prevent apoptosis by normalizing the expression of Bcl-2 and Bax.[3]

Furthermore, the activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis. Aloin's neuroprotective mechanism involves the inhibition of caspase-3 activation.

Regulation of Key Signaling Pathways

This compound's neuroprotective effects are mediated through the modulation of critical intracellular signaling pathways, most notably the PI3K/Akt and MAPK pathways.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt) pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Activation of this pathway has been shown to be neuroprotective in various models of neuronal injury. Studies have demonstrated that aloin activates the PI3K/Akt signaling pathway, thereby enhancing neuronal survival and inhibiting apoptosis.[1] This activation leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates several pro-apoptotic targets, including GSK-3β and the FOXO family of transcription factors.[4]

-

MAPK Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play complex roles in neuronal function, with their activation being either pro-survival or pro-apoptotic depending on the context. Aloin has been shown to modulate these pathways to promote neuroprotection. Specifically, aloin has been found to inhibit the phosphorylation and activation of p38 MAPK and JNK, which are often associated with stress-induced apoptosis.[5] In one study, 100 μg/mL of aloin markedly reduced the phosphorylation of p38 and JNK in response to UVB irradiation.[5]

Quantitative Data on Neuroprotective Effects

The following tables summarize the available quantitative data on the neuroprotective effects of this compound and related compounds.

| Table 1: Neuroprotective Effects of Aloin A and this compound Against Glutamate-Induced Cytotoxicity in HT22 Cells | ||

| Compound | Concentration | Cell Viability (%) vs. Glutamate (B1630785) Control |

| Aloin A | 10 µM | ~60% |

| 30 µM | ~75% | |

| 100 µM | ~85% | |

| This compound | 10 µM | ~55% |

| 30 µM | ~65% | |

| 100 µM | ~75% | |

| Data adapted from a comparative study on Aloin-A's neuroprotective effects.[6] |

| Table 2: Inhibitory Effects of Aloin on p38α and JNK1 Kinase Activity | |

| Kinase | IC50 (µg/mL) |

| p38α | 93.4 |

| JNK1 | 1,639.7 |

| Data from a study on the photoprotective effects of aloin. |

| Table 3: Effect of Aloin on UVB-Induced ROS Generation in HaCaT Cells | |

| Treatment | Intracellular ROS Levels (%) |

| Control | 100 |

| UVB | 155.7 |

| UVB + Aloin (100 µg/mL) | 83.5 |

| Data from a study on the photoprotective effects of aloin.[2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used models for neuroprotection studies.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity.

-

Treatment Protocol: Cells are typically pre-treated with various concentrations of this compound for a specific period (e.g., 2 hours) before the induction of neurotoxicity.

Induction of Neurotoxicity

-

Glutamate-Induced Excitotoxicity: To model excitotoxicity, cells are exposed to a high concentration of L-glutamate (e.g., 5-40 mM for SH-SY5Y cells, 5 mM for HT22 cells) for 24 hours.[7][8]

-

Oxidative Stress-Induced Neurotoxicity: Oxidative stress can be induced by treating cells with hydrogen peroxide (H₂O₂) (e.g., 350 µM for HT22 cells) for 24 hours.[6]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 2 hours.

-

Induce neurotoxicity by adding the neurotoxic agent (e.g., glutamate or H₂O₂).

-

After 24 hours of incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells in 6-well plates and treat with this compound and the neurotoxic agent as described above.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells using a flow cytometer.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is commonly used to measure intracellular ROS levels.

-

Seed cells in a 96-well black plate and treat them with this compound and the neurotoxic agent.

-

After treatment, incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Wash the cells with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Treat cells in 6-well plates and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-p38, p38, Bax, Bcl-2, cleaved caspase-3, and β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for assessing its neuroprotective effects.

Caption: Signaling pathways modulated by this compound in neuroprotection.

Caption: A typical experimental workflow for evaluating this compound's neuroprotective effects.

Conclusion and Future Directions

This compound demonstrates significant potential as a neuroprotective agent, primarily through its ability to mitigate oxidative stress, inhibit apoptosis, and modulate key pro-survival and pro-apoptotic signaling pathways. The available data suggests that this compound warrants further investigation as a therapeutic candidate for neurodegenerative diseases.

Future research should focus on several key areas:

-

In vivo studies: While in vitro data is promising, the neuroprotective effects of this compound need to be validated in animal models of neurodegenerative diseases.

-

Bioavailability and Blood-Brain Barrier Permeability: The ability of this compound to cross the blood-brain barrier is a critical factor for its therapeutic efficacy in the central nervous system and requires thorough investigation.

-

Specificity of this compound: Further studies are needed to delineate the specific effects of this compound compared to Aloin A, as most of the current literature refers to "aloin."

-

Upstream Targets: Identifying the direct molecular targets of this compound will provide a more complete understanding of its mechanism of action and facilitate the development of more potent derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

Aloin B in Neuroprotection: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin (B1665253), a bioactive compound predominantly found in the leaves of the Aloe vera plant, has garnered considerable interest for its therapeutic potential, particularly in the realm of neuroprotection. Aloin exists as a mixture of two diastereomers, Aloin A and Aloin B. While many studies investigate the effects of "aloin" as a mixture, this guide focuses on the available data concerning this compound and its role in mitigating neuronal damage. Emerging evidence suggests that this compound exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. These pathways are central to regulating cellular processes such as survival, inflammation, oxidative stress, and apoptosis.[1][2] This technical guide provides an in-depth overview of the core signaling pathways influenced by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development. It is important to note that a significant portion of the available literature does not differentiate between Aloin A and this compound, referring to the compound simply as "aloin." Therefore, this guide synthesizes findings on "aloin" while highlighting data specific to this compound where possible.

Data Presentation: Quantitative Effects of this compound and Related Compounds

The following tables summarize the quantitative data from various studies on the effects of this compound and the general term "aloin" on different cell lines and under various conditions.

Table 1: Cytotoxicity and Antiproliferative Effects

| Compound | Cell Line | Assay Type | Concentration | Effect | Estimated IC50 | Reference |

| This compound | SH-SY5Y (Neuroblastoma) | MTT Assay | 50-400 µM | Dose-dependent decrease in cell viability | 198.7 ± 31 µM | [3] |

| This compound | HeLa (Cervical Cancer) | MTT Assay | Up to 400 µM | No significant cytotoxicity | > 400 µM | [3] |

| Aloin A | SH-SY5Y (Neuroblastoma) | MTT Assay | 50-400 µM | Dose-dependent decrease in cell viability | 213 ± 33.3 µM | [3] |

| Aloin A | HeLa (Cervical Cancer) | MTT Assay | Up to 400 µM | No significant cytotoxicity | > 400 µM | [3] |

| Aloin | HOS (Osteosarcoma) | MTT Assay | Varied | Time and dose-dependent cytotoxicity | 225.7 µM (24h), 84.94 µM (48h), 72.89 µM (72h) | [4] |

| Aloin | MG-63 (Osteosarcoma) | MTT Assay | Varied | Time and dose-dependent cytotoxicity | 283.6 µM (24h), 67.99 µM (48h), 62.28 µM (72h) | [4] |

| Aloinoside B | MDA-MB-231 (Breast Cancer) | MTT Assay | 50 µM | 67-99% cell viability | 35-60 µM (for a group of compounds) | [5] |

| Aloinoside B | MDA-MB-231 (Breast Cancer) | MTT Assay | 75 µM | 64% cell viability | Not specified | [5] |

Table 2: Neuroprotective Effects Against Induced Cytotoxicity

| Compound | Cell Line | Insult | Concentration | Effect on Cell Viability | Reference |

| Aloin A | HT22 | Glutamate | 10 µM | ~60% vs. Glutamate Control | [6] |

| Aloin A | HT22 | Glutamate | 30 µM | ~75% vs. Glutamate Control | [6] |

| Aloin A | HT22 | Glutamate | 100 µM | ~85% vs. Glutamate Control | [6] |

Table 3: Antioxidant Activity

| Compound | Assay | Parameter | Result | Reference |

| Aloin A/B mixture | DPPH Radical Scavenging | IC50 | 0.15 ± 0.02 mM | [7] |

| Aloin-rich extract | DPPH Radical Scavenging | IC50 | 35.45 µg/mL | [8] |

| Aloinoside A/B | DPPH Free Radical Scavenging | IC50 | 0.13 ± 0.01 mM | [9] |

Table 4: Effects on Signaling Protein Phosphorylation

| Compound | Cell Line | Condition | Target Protein | Effect | Reference | |---|---|---|---|---| | Aloin | HaCaT | UVB Irradiation | p-p38 | Marked inhibition at 100 µg/mL; ratio reduced from 146.0% to 85.3% |[10][11] | | Aloin | HaCaT | UVB Irradiation | p-JNK | Marked inhibition at 100 µg/mL; ratio reduced from 106.7% to 66.6% |[10][11] | | Aloin | RAW 264.7 | LPS | p-p65 (NF-κB) | Inhibition of phosphorylation |[12] | | Aloin | RAW 264.7 | LPS | p-p38 | Suppression of upstream kinase |[12] | | Aloin | bEnd.3 | Stretch Injury | p-p38 | Inhibition |[13] | | Aloin | bEnd.3 | Stretch Injury | p-p65 (NF-κB) | Inhibition |[13] |

Core Signaling Pathways in this compound-Mediated Neuroprotection

This compound appears to exert its neuroprotective effects through the modulation of several key signaling cascades. These pathways are intricately linked and play crucial roles in neuronal survival, inflammation, and the response to oxidative stress.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical pro-survival pathway in neurons.[14][15] Activation of this pathway promotes cell growth, proliferation, and inhibits apoptosis.[1][14] Studies have shown that aloin can activate the PI3K/Akt signaling cascade, thereby conferring protection against neuronal cell death.[1] This activation can lead to the downstream inhibition of pro-apoptotic proteins and the promotion of cell survival factors.[14] In some cancer models, aloin has been shown to inhibit this pathway to induce apoptosis, highlighting its context-dependent effects.[4][16]

MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial in transducing extracellular signals to cellular responses, including inflammation, apoptosis, and survival.[17][18] Aloin has been shown to inhibit the phosphorylation of p38 and JNK, which are often activated in response to stress stimuli like UVB radiation and can lead to apoptosis.[10][11] By downregulating the p38 and ERK signaling pathways, aloin can ameliorate cognitive impairment and inflammation.[19][20]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[12] In neurodegenerative diseases, the activation of NF-κB in microglia and astrocytes can lead to the production of pro-inflammatory cytokines, contributing to neuronal damage.[19] Aloin has been demonstrated to be a potent inhibitor of the NF-κB pathway.[12][21] It can suppress the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[12][19]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and cytoprotective genes.[22][23] Activation of the Nrf2 pathway can protect neurons from oxidative stress, a common feature of neurodegenerative diseases.[24][25] While direct studies on this compound are limited, "aloin" has been shown to activate the Nrf2/HO-1 pathway, which helps to reduce oxidative stress and inflammation.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are generalized protocols for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and is often used to determine cytotoxicity.

-

Materials:

-

This compound (stock solution in DMSO)

-

Neuronal cell line (e.g., SH-SY5Y, HT22)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization solution

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[2][5]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.[5]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[5][6]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5][6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

-

Data Analysis: Calculate cell viability as a percentage relative to the control wells. The IC50 value can be determined from a dose-response curve.[5]

-

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation of key proteins in the signaling pathways.

-

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p38, anti-p-Akt, anti-p-p65, and total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[6][21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6][21]

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.[6]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6][21]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6][21]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescence system.

-

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound.

-

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.004% in methanol)

-

Methanol

-

UV-Vis spectrophotometer

-

-

Procedure:

-

Sample Preparation: Prepare various concentrations of this compound in methanol.[9]

-

Reaction: Mix 1.0 mL of the DPPH solution with 1.0 mL of the this compound solution.[9]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[7][9]

-

Measurement: Measure the absorbance of the solution at 517 nm.[8][9]

-

Calculation: Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100.[9] The IC50 value is determined by plotting scavenging activity against concentration.

-

Conclusion and Future Directions

The available evidence strongly suggests that this compound, often in concert with Aloin A, possesses significant neuroprotective properties. Its ability to modulate key signaling pathways such as PI3K/Akt, MAPK, and NF-κB provides a mechanistic basis for its observed effects on reducing inflammation, oxidative stress, and apoptosis in neuronal models. The instability of aloin in aqueous solutions, with over 50% degradation within 12 hours, presents a challenge for experimental reproducibility and therapeutic application, highlighting the need for stable formulations or delivery systems.[1][6]

Future research should focus on several key areas:

-

Isomer-Specific Effects: Conducting more studies that directly compare the neuroprotective efficacy and pathway modulation of purified Aloin A versus this compound is crucial to delineate their individual contributions.

-

In Vivo Studies: While in vitro data is promising, robust in vivo studies in animal models of neurodegenerative diseases are necessary to validate the therapeutic potential of this compound.

-

Target Identification: Further investigation is needed to identify the direct molecular targets of this compound within these signaling cascades.

-

Bioavailability and Stability: Developing strategies to enhance the stability and bioavailability of this compound will be critical for its potential translation into a clinical therapeutic.

This guide provides a comprehensive foundation for researchers and drug development professionals to understand and further investigate the neuroprotective mechanisms of this compound. The provided data, protocols, and pathway diagrams serve as a valuable resource for designing future experiments aimed at harnessing the therapeutic potential of this natural compound.

References

- 1. Exploring the therapeutic potential of Aloin: unraveling neuroprotective and anticancer mechanisms, and strategies for enhanced stability and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 9. benchchem.com [benchchem.com]

- 10. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways [frontiersin.org]

- 12. Aloin Suppresses Lipopolysaccharide-Induced Inflammatory Response and Apoptosis by Inhibiting the Activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aloin Protects Against Blood–Brain Barrier Damage After Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K Signaling in Neurons: A Central Node for the Control of Multiple Functions [mdpi.com]

- 16. Aloin induced apoptosis by enhancing autophagic flux through the PI3K/AKT axis in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Neuroinflammatory Effect of Alantolactone through the Suppression of the NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Aloin attenuates cognitive impairment and inflammation induced by d-galactose via down-regulating ERK, p38 and NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 24. NRF2 as a Therapeutic Target in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Aloin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloin (B1665253), a naturally occurring anthraquinone (B42736) C-glycoside found in the latex of the Aloe vera plant, is a compound of significant interest for its diverse pharmacological properties.[1] It exists as a mixture of two diastereomers: Aloin A (barbaloin) and Aloin B (isobarbaloin).[1] While many studies investigate the biological effects of the aloin mixture, this guide focuses on the specific antioxidant properties of this compound as observed in in vitro models. Understanding the distinct contributions of each isomer is critical for targeted therapeutic development.[2] this compound, like its counterpart, has demonstrated the ability to scavenge free radicals and modulate cellular signaling pathways associated with oxidative stress, marking it as a promising candidate for further research and drug development.[3][4]

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound, often evaluated as part of an Aloin A/B mixture, has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater potency.[4] The following table summarizes the available quantitative data for this compound and related compounds.

| Compound | Assay | IC50 Value / Activity | Reference(s) |

| Aloin A/B | DPPH Radical Scavenging | 0.15 ± 0.02 mM | [1][5] |

| Aloinoside A/B | DPPH Radical Scavenging | 0.13 ± 0.01 mM | [5][6] |

| Aloin-rich Extract | DPPH Radical Scavenging | 35.45 µg/mL | [4][7] |

| Aloin | ABTS Radical Scavenging | 89.2% to 92.1% scavenging rate (at 12.5 to 200 µg/mL) | [3] |

| Aloin | DPPH Radical Scavenging | 1.3% to 19.7% scavenging rate (at 12.5 to 200 µg/mL) | [3] |

| Aloin (100 µg/mL) | Intracellular ROS Reduction | Reduced UVB-induced ROS levels to 83.5% (from 155.7%) | [3] |

Note: Much of the existing research has been conducted on "aloin" as a mixture of both A and B isomers. Direct comparative studies that isolate the antioxidant activity of pure this compound are limited.[1][2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[4]

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM or 0.004%) in a suitable solvent like methanol (B129727) or ethanol (B145695) and store it in the dark.[5][6][7]

-

Sample Preparation: Dissolve this compound and a standard antioxidant (e.g., Ascorbic Acid, Vitamin C, or Trolox) to create a series of concentrations.[3][6]

-

Reaction Mixture: Mix a specific volume of the sample solution (e.g., 150 µL of 1 mg/mL) with a defined volume of the DPPH working solution (e.g., 150 µL of 0.02 mM).[6][7]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (typically 30 minutes).[6][7]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader or spectrophotometer.[3][7]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[4]

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. An antioxidant scavenges the radical, rendering the solution colorless.[4]

Protocol:

-

Generation of ABTS•+: Prepare a stock solution by mixing an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][6]

-

Preparation of Working Solution: Dilute the stock ABTS•+ solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.[4]

-

Sample Preparation: Prepare various concentrations of this compound and a standard antioxidant.[3]

-

Reaction Mixture: Add the test compound to the ABTS•+ working solution.[3][4]

-

Incubation: Incubate the mixture at room temperature for a set time (e.g., 5-6 minutes).[3][4]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[3][4]

-

Calculation: The scavenging rate is calculated using the formula: % Scavenging = [ (OD of Control - OD of Aloin) / OD of Control ] x 100.[3]

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of a compound to reduce the levels of ROS within cells, often induced by an oxidative stressor like UVB radiation.

Protocol:

-

Cell Culture and Seeding: Culture appropriate cells (e.g., HaCaT human keratinocytes) and seed them in plates.[3]

-

Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent, such as UVB irradiation, to significantly increase intracellular ROS levels.[3]

-

Treatment: Treat the cells with various concentrations of this compound before or after the induction of stress.[3]

-

Staining: Add a fluorescent probe sensitive to ROS (e.g., DCFH-DA) to the cells and incubate.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in treated cells compared to the stressed control indicates ROS scavenging.[3]

Superoxide (B77818) Dismutase (SOD) Activity Assay

This assay measures the activity of the antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide.[8] Aloin has been shown to increase SOD activity.[3]

Protocol (Hydroxylamine Method):

-

Principle: A reaction system (e.g., xanthine (B1682287) and xanthine oxidase) generates superoxide anion free radicals (O2-). These radicals oxidize hydroxylamine (B1172632) to form nitrite (B80452), which turns purple with a developer. SOD in the sample inhibits the O2-, reducing nitrite formation and thus the color intensity.[9]

-

Sample Preparation: Prepare tissue homogenates, cell lysates, serum, or plasma samples.[10][11]

-

Reaction: Set up control and sample tubes. Add reagents from a commercial kit, including the xanthine oxidase system and the sample.

-

Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a set time.

-

Color Development: Add the color developer and measure the absorbance at the appropriate wavelength (e.g., 550 nm).

-

Calculation: SOD activity is calculated based on the degree of inhibition of the colorimetric reaction. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of the reaction by 50%.[12]

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen.[13]

Protocol (Spectrophotometric Method):

-

Principle: The assay measures the breakdown of a known concentration of H2O2 by the catalase in the sample. The remaining H2O2 is then reacted with a reagent to produce a colored compound.[13][14]

-

Sample Preparation: Prepare biological samples such as tissue or cell lysates.[13]

-

Enzyme Reaction: Add the sample to a substrate solution containing a defined concentration of H2O2 in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Incubation: Incubate for a specific period to allow the enzyme to act.

-

Reaction Termination and Color Development: Stop the reaction by adding a reagent that also reacts with the remaining H2O2. For example, ferrous ammonium (B1175870) sulfate (B86663) can react with residual peroxide to generate ferric ions, which then form a colored complex with a chromogen like sulfosalicylic acid.[14]

-

Absorbance Measurement: Measure the absorbance of the colored product at the appropriate wavelength (e.g., 490 nm or 540 nm).[13][14]

-

Calculation: Catalase activity is inversely proportional to the final color intensity and is calculated by comparing it to a standard curve.[13]

Signaling Pathways Modulated by Aloin

Aloin exerts its antioxidant and protective effects not only through direct radical scavenging but also by modulating key intracellular signaling pathways.

Key Signaling Pathways:

-

MAPK (p38 and JNK) Pathway: Aloin has been observed to inhibit the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), key proteins in the mitogen-activated protein kinase (MAPK) cascade.[3] This inhibition mitigates cellular stress responses, inflammation, and apoptosis triggered by stressors like UVB radiation.[3][15]

-

PI3K/Akt, p53, and TGF-β Pathways: Proteomic analysis reveals that aloin can modulate the expression of proteins involved in the PI3K/Akt, p53, and TGF-β signaling pathways.[3][15] This regulation is critical for promoting cell survival, regulating the cell cycle, and managing cellular responses to DNA damage.[3]

-

Nrf2/HO-1 Pathway: Aloin is known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[16][17] Under oxidative stress, Nrf2 translocates to the nucleus, promoting the expression of antioxidant enzymes like Heme oxygenase-1 (HO-1), thereby enhancing the cell's defense mechanisms.[16][18]

-

NF-κB Pathway: Aloin has been shown to inhibit the activation of the NF-κB pathway, a crucial regulator of inflammation.[2][19] By suppressing this pathway, aloin can reduce the expression of pro-inflammatory mediators like iNOS and COX-2.[2]

Visualizations

Experimental Workflow and Signaling Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Characterization and Evaluation of Antioxidant Activity of Aloe schelpei Reynolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Total Superoxide Dismutase (T-SOD) Activity Assay Kit (Hydroxylamine Method) - Elabscience® [elabscience.com]

- 10. zellbio.eu [zellbio.eu]

- 11. MA-SOD-5 | Superoxide Dismutase (SOD) Activity Assay Kit (Colorimetric) [clinisciences.com]

- 12. Superoxide Dismutase (SOD) Enzyme Activity Assay in Fasciola spp. Parasites and Liver Tissue Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abbkine.com [abbkine.com]

- 14. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aloin protects against UVB-induced apoptosis by modulating integrated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Aloin Regulates Matrix Metabolism and Apoptosis in Human Nucleus Pulposus Cells via the TAK1/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Mechanisms of Aloin B

Audience: Researchers, scientists, and drug development professionals.

Introduction